![molecular formula C22H22N4O5 B1667215 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione CAS No. 452296-83-2](/img/structure/B1667215.png)
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione
概要
説明
BMS-488043は、ヒト免疫不全ウイルス1型(HIV-1)のCD4+リンパ球への結合を阻害する、新規でユニークな経口小分子阻害剤ですこの化合物は、顕著な抗ウイルス活性を示しており、HIV-1感染症の治療における潜在的な用途について調査されてきました .
準備方法
BMS-488043の調製には、ジクロロメタンとエタノールを80:20の体積比で混合したものを用いる合成経路が関与します。 溶液はろ過され、溶媒は減圧下でロータリーエバポレーターを使用して蒸発させられます . BMS-488043の工業生産方法は広く文書化されていませんが、この化合物はさまざまな量で研究目的で入手可能です .
化学反応の分析
BMS-488043は、次のようないくつかのタイプの化学反応を起こします。
酸化: この反応は、化合物に酸素が添加されるか、水素が除去される反応です。
還元: この反応は、化合物に水素が添加されるか、酸素が除去される反応です。
置換: この反応は、化合物中の1つの原子または原子群が、別の原子または原子群に置き換えられる反応です。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれます。 これらの反応によって生成される主要な生成物は、使用される特定の試薬および条件によって異なります .
科学研究への応用
BMS-488043は、次のようないくつかの科学研究への応用があります。
化学: 小分子とウイルスタンパク質の相互作用を研究するためのモデル化合物として使用されます。
生物学: ウイルス侵入および宿主細胞への付着のメカニズムを調査するために使用されます。
医学: HIV-1感染症の治療における抗ウイルス薬としての潜在的な用途について研究されています。
科学的研究の応用
Chemical Profile
- Molecular Formula : C22H22N4O5
- Molar Mass : 422.43 g/mol
- CAS Number : 452296-83-2
- Appearance : White solid
- Storage Conditions : 2-8°C in a dry, closed environment
HIV Entry Inhibition
BMS-488043 has been identified as an effective inhibitor of the attachment of HIV-1 to CD4+ lymphocytes. This mechanism is crucial for preventing the virus from entering host cells. The compound's design is based on the need for novel anti-HIV agents that can circumvent resistance mechanisms seen with existing therapies.
Case Study : In a study conducted by Bristol-Myers Squibb, BMS-488043 demonstrated potent activity against HIV strains resistant to other treatments. The compound was shown to inhibit viral entry effectively, making it a candidate for further clinical development as an oral antiviral agent .
Enzyme Inhibition
BMS-488043 has been studied for its inhibitory effects on various cytochrome P450 enzymes, which play a critical role in drug metabolism. The compound was tested against several isoforms:
Enzyme Target | IC50 (nM) | Assay Description |
---|---|---|
Cytochrome P450 1A2 | >40,000 | Inhibition of recombinant CYP1A2 |
Cytochrome P450 2C19 | >40,000 | Inhibition of recombinant CYP2C19 |
Cytochrome P450 2C9 | 30,000 | Inhibition of recombinant CYP2C9 |
Cytochrome P450 3A4 | >40,000 | Inhibition using benzyloxy-resorufin as substrate |
Cytochrome P450 2D6 | >40,000 | Inhibition of recombinant CYP2D6 |
These findings indicate that BMS-488043 may have implications in drug-drug interactions and metabolic profiling during clinical use .
Potential for Further Drug Development
The unique structure of BMS-488043 positions it well for further modifications aimed at enhancing its pharmacological properties. Research has focused on developing derivatives that retain or enhance anti-HIV activity while minimizing side effects and improving bioavailability.
作用機序
BMS-488043は、HIV-1のCD4+リンパ球への結合を阻害することで効果を発揮します。この化合物は、ウイルスエンベロープ糖タンパク質gp120と細胞受容体CD4の相互作用を阻害します。これにより、ウイルスが宿主細胞に侵入して感染することが阻止されます。 このメカニズムに関与する分子標的および経路には、gp120糖タンパク質とCD4受容体があります .
類似の化合物との比較
BMS-488043は、BMS-378806やBMS-626529(テムサビル)などの他のHIV-1結合阻害剤と類似しています。BMS-488043は、BMS-378806と比較して、臨床的有効性と薬物動態が優れていることが示されています。 一方、BMS-626529は、構造活性相関研究を通じて発見されたより強力な化合物であり、BMS-488043とは異なる化学構造を持っています .
類似の化合物には、以下が含まれます。
- BMS-378806
- BMS-626529 (テムサビル)
BMS-488043は、その特定の結合様式と、Ile371およびGly472の残基によって形成される疎水性溝が特徴であり、この溝は、他の阻害剤と比較して、化合物をPhe43空洞に深く結合させています .
類似化合物との比較
BMS-488043 is similar to other HIV-1 attachment inhibitors, such as BMS-378806 and BMS-626529 (temsavir). BMS-488043 has shown better clinical efficacy and pharmacokinetic activity compared to BMS-378806. BMS-626529, on the other hand, is a more potent compound discovered through structure-activity relationship campaigns and has a different chemical structure compared to BMS-488043 .
Similar compounds include:
- BMS-378806
- BMS-626529 (temsavir)
BMS-488043 is unique due to its specific binding mode and the hydrophobic groove formed by residues Ile371 and Gly472, which bind the compound more deeply into the Phe43 cavity compared to other inhibitors .
生物活性
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione is a complex organic compound with significant biological activity, particularly as an inhibitor of HIV-1. This compound belongs to the class of azaindole derivatives and features a piperazine ring and a pyrrolo[2,3-c]pyridine moiety. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications in antiviral research.
The compound primarily functions as an HIV entry inhibitor by interfering with the viral attachment to host cells. It specifically targets the HIV-1 envelope glycoprotein gp120, which is crucial for the virus's ability to bind to CD4 receptors on T cells. Studies have demonstrated that this compound induces conformational changes in gp120 that prevent its interaction with CD4, thereby blocking viral entry into host cells .
Biological Activity Data
The biological activity of this compound has been characterized through various assays. The following table summarizes its inhibitory potency against different HIV strains:
HIV Strain | EC50 (μM) | Activity |
---|---|---|
R5 HIV-1 | 0.04 | High potency |
X4 HIV-1 | 0.04 | High potency |
Clinical Isolates (B subtype) | 0.04 | High potency |
Clinical Isolates (C subtype) | >10 | Lower activity |
Other subtypes | No activity | Poor efficacy |
The compound shows high selectivity for certain HIV strains and minimal activity against others, indicating its potential as a targeted antiviral agent .
Case Studies
Several studies have explored the efficacy and pharmacological properties of this compound:
- Study on Binding Affinity : A study assessed the binding affinity of the compound to gp120 and found that it binds at nanomolar concentrations, effectively inhibiting HIV entry across various strains .
- Pharmacokinetic Properties : Research indicated that while the compound exhibits good oral bioavailability and low protein binding, it suffers from poor pharmacokinetics such as a short half-life, which limits its clinical applicability .
- Combination Therapy Potential : In vitro studies have shown that combining this compound with other antiretroviral agents enhances its efficacy against resistant strains of HIV, suggesting potential for use in combination therapies .
Structural Insights
The unique structural characteristics of this compound contribute to its biological activity:
- Piperazine Ring : Enhances binding interactions with viral proteins.
- Pyrrolo Moiety : Provides rigidity that facilitates conformational changes in gp120.
These features allow for selective targeting of HIV without affecting other viruses significantly .
特性
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-30-16-13-24-20(31-2)18-17(16)15(12-23-18)19(27)22(29)26-10-8-25(9-11-26)21(28)14-6-4-3-5-7-14/h3-7,12-13,23H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPMWRYLTBNCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006367 | |
Record name | 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501006367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452296-83-2, 857500-24-4 | |
Record name | BMS-488043 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452296832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-488043 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05532 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501006367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-488043 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS21EJ435 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。